molecular formula C13H16ClN5O2S B3009204 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide CAS No. 1436025-30-7

6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide

Cat. No.: B3009204
CAS No.: 1436025-30-7
M. Wt: 341.81
InChI Key: BVJLXSHNAPEZBS-UHFFFAOYSA-N
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Description

6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with a pyridine ring, a sulfonamide group, and a triazole moiety, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Mode of Action

Without specific information on the compound’s target, the mode of action of 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide remains unclear. The compound’s interaction with its targets and the resulting changes at the molecular or cellular level are yet to be elucidated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne under acidic or basic conditions.

    Attachment of the Triazole to the Pyridine Ring: This step often involves a nucleophilic substitution reaction where the triazole moiety is introduced to the pyridine ring, typically using a chlorinated pyridine derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide may exhibit bioactive properties, such as antimicrobial or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-methylpyridine-3-sulfonamide: Lacks the triazole moiety, resulting in different reactivity and biological activity.

    N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide:

Uniqueness

The presence of both the triazole and sulfonamide groups in 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide imparts unique chemical reactivity and potential biological activity, distinguishing it from other related compounds. This combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest in scientific research and industrial applications.

Biological Activity

6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a pyridine ring, a sulfonamide group, and a triazole moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The IUPAC name for this compound is this compound. Its structural formula can be represented as follows:

C13H16ClN5O2S\text{C}_{13}\text{H}_{16}\text{ClN}_5\text{O}_2\text{S}

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific biological targets, potentially exhibiting antimicrobial and anticancer activities. The presence of the triazole and sulfonamide groups may facilitate interactions with enzymes or receptors involved in various cellular pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, sulfonamides are well-known for their antibacterial effects. Preliminary studies suggest that this compound may inhibit the growth of several bacterial strains, although specific data on its efficacy against particular pathogens is limited.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural similarity to other known kinase inhibitors. For example, triazole derivatives have been reported to inhibit various kinases associated with cancer progression. The compound's ability to interfere with signaling pathways in cancer cells could make it a candidate for further investigation in cancer therapy.

In Vitro Studies

In vitro assays have demonstrated that related compounds can inhibit key enzymes involved in tumor growth and proliferation. While specific studies on this compound are sparse, its structural analogs have shown promising results in inhibiting cancer cell lines.

CompoundTargetIC50 (µM)Reference
Compound AALK50.013
Compound BBcr-Abl0.027
Compound CPlasmodium falciparum PK10.262

Pharmacokinetics

Pharmacokinetic profiles of similar compounds indicate favorable absorption and distribution characteristics. For instance, compounds with triazole rings often exhibit good oral bioavailability and systemic exposure in animal models. Further pharmacokinetic studies on this specific compound are necessary to establish its viability as a therapeutic agent.

Properties

IUPAC Name

6-chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2S/c1-18(22(20,21)10-5-6-11(14)15-7-10)8-12-16-17-13(19(12)2)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJLXSHNAPEZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CC2)CN(C)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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